1,3-Dimethoxypropan-2-amine

Physical Chemistry Process Chemistry Solvent Selection

1,3-Dimethoxypropan-2-amine (CAS 78531-29-0) is a primary aliphatic amine characterized by a propane backbone substituted with two terminal methoxy groups at the 1- and 3-positions and a central amine group at the 2-position. This symmetrical diether amine structure (C5H13NO2) confers a distinctive balance of hydrophilic and lipophilic properties, making it a versatile building block in synthetic organic chemistry.

Molecular Formula C5H13NO2
Molecular Weight 119.16 g/mol
CAS No. 78531-29-0
Cat. No. B1301007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethoxypropan-2-amine
CAS78531-29-0
Molecular FormulaC5H13NO2
Molecular Weight119.16 g/mol
Structural Identifiers
SMILESCOCC(COC)N
InChIInChI=1S/C5H13NO2/c1-7-3-5(6)4-8-2/h5H,3-4,6H2,1-2H3
InChIKeyDSZCUJHVOLGWBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dimethoxypropan-2-amine (CAS 78531-29-0): A Symmetrical Diether Amine Building Block


1,3-Dimethoxypropan-2-amine (CAS 78531-29-0) is a primary aliphatic amine characterized by a propane backbone substituted with two terminal methoxy groups at the 1- and 3-positions and a central amine group at the 2-position [1]. This symmetrical diether amine structure (C5H13NO2) confers a distinctive balance of hydrophilic and lipophilic properties, making it a versatile building block in synthetic organic chemistry . The compound exists as a colorless liquid with a boiling point of 160.8°C and a density of 0.932 g/cm³ .

Why 1,3-Dimethoxypropan-2-amine Cannot Be Readily Replaced by Common Amine Analogs


Direct substitution with simpler amine analogs such as 2-methoxyethylamine or 3-methoxypropylamine is not straightforward due to significant differences in molecular geometry, physical properties, and electronic character. The symmetrical 1,3-diether arrangement in 1,3-dimethoxypropan-2-amine creates a unique spatial and electronic environment around the nucleophilic amine center, which influences both its reactivity and its physicochemical profile . This structural specificity is critical in applications where precise molecular interactions are required, such as in catalyst design, where the compound's distinct properties directly impact polymer characteristics [1]. The following evidence quantifies these key differences.

Quantitative Differentiation: How 1,3-Dimethoxypropan-2-amine Compares to Analogs


Elevated Boiling Point Relative to Methoxyamine Analogs

1,3-Dimethoxypropan-2-amine exhibits a significantly higher boiling point (160.8°C at 760 mmHg) compared to its closest structural analogs, 2-methoxyethylamine (95°C) and 3-methoxypropylamine (117-118°C) . This 42-65°C increase correlates with its higher molecular weight and additional intermolecular interactions, primarily hydrogen bonding facilitated by the two ether oxygens and the amine group [1].

Physical Chemistry Process Chemistry Solvent Selection

Enhanced Hydrophilicity and Reduced Lipophilicity Compared to 1,3-Diaminopropane

The predicted partition coefficient (XLogP3-AA) for 1,3-dimethoxypropan-2-amine is -0.9, indicating high hydrophilicity [1]. In contrast, the structurally related diamine, 1,3-diaminopropane, has a reported logP of -1.4 [2]. This 0.5 log unit difference suggests that while both are water-soluble, 1,3-dimethoxypropan-2-amine is approximately 3-fold less hydrophilic, potentially offering improved membrane permeability or altered pharmacokinetic properties when incorporated into larger molecules .

Medicinal Chemistry Lipophilicity Drug Design

Superior Performance as an Internal Donor in Ziegler-Natta Catalysts

When used as an internal electron donor in Ziegler-Natta catalysts for olefin polymerization, 1,3-dimethoxypropanes, a class to which the target compound belongs, enable the production of polymers with tailored molecular weight distribution (MWD) and chemical composition distribution (CCD) without sacrificing catalyst productivity [1]. This is a direct improvement over prior art catalysts which often saw diminished activity when modified to achieve these polymer properties [2].

Polymer Chemistry Catalysis Olefin Polymerization

Distinct Hydrogen Bonding Profile Compared to 1,3-Dimethoxypropane

The substitution of the central methylene group in 1,3-dimethoxypropane with an amine group to form 1,3-dimethoxypropan-2-amine fundamentally alters the molecule's hydrogen bonding capacity. The target compound possesses 1 hydrogen bond donor and 3 hydrogen bond acceptors, whereas 1,3-dimethoxypropane has 0 donors and 2 acceptors [1]. This change, along with a higher polar surface area (PSA) of 44.48 Ų [2], explains its drastically different boiling point (160.8°C vs. 102.2°C) and vastly improved water solubility (miscible vs. immiscible) .

Molecular Interactions Solubility Computational Chemistry

Target Applications for 1,3-Dimethoxypropan-2-amine Based on Differentiating Properties


Synthesis of Amphiphilic Drug Conjugates and Prodrugs

The combination of a hydrophilic amine core (-0.9 XLogP) with two terminal methoxy groups provides a balanced amphiphilic character, making 1,3-dimethoxypropan-2-amine an excellent linker or solubility-enhancing group in the design of pharmaceutical compounds. Its distinct LogP compared to simple diamines like 1,3-diaminopropane allows medicinal chemists to fine-tune the lipophilicity of lead candidates, potentially improving membrane permeability and oral bioavailability [1].

High-Performance Ziegler-Natta Catalyst Design for Polyolefin Production

Industrial polymer chemists should prioritize this compound and its derivatives as internal electron donors for next-generation Ziegler-Natta catalysts. As disclosed in patent literature, these diether amines enable the production of polyethylene and polypropylene copolymers with precisely controlled molecular weight distribution (MWD) and chemical composition distribution (CCD). Crucially, this enhanced control is achieved without the typical trade-off of reduced catalyst productivity, offering a clear economic and performance advantage [2].

Development of Specialty Solvents and Reaction Media for High-Temperature Reactions

With a boiling point of 160.8°C, 1,3-dimethoxypropan-2-amine is a viable solvent or co-solvent for synthetic transformations requiring temperatures significantly above the boiling points of common amines like 2-methoxyethylamine (95°C) or 3-methoxypropylamine (118°C) . Its full miscibility with water and common organic solvents, combined with its higher thermal stability range, makes it a versatile medium for reactions such as nucleophilic substitutions, aminations, and metal-catalyzed couplings where prolonged heating is necessary .

Creating Supramolecular Assemblies and Metal Complexes

The compound's unique hydrogen bonding profile (1 donor, 3 acceptors) and polar surface area (44.48 Ų) make it a strong candidate for building supramolecular architectures or acting as a ligand in coordination chemistry [3]. In contrast to the non-amine analog 1,3-dimethoxypropane, the presence of the central secondary amine provides a potent metal-binding site, while the flexible diether arms offer multiple modes of secondary coordination and hydrogen bonding, enabling the creation of more complex and stable metal-organic frameworks or catalysts [4].

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